molecular formula C25H26N4O3S2 B12487882 4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12487882
M. Wt: 494.6 g/mol
InChI Key: AXOZEAGMBGMUMX-UHFFFAOYSA-N
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Description

4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(thiophen-2-ylcarbonyl)piperazine to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Scientific Research Applications

4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

4-ethoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H26N4O3S2/c1-2-32-21-11-5-18(6-12-21)23(30)27-25(33)26-19-7-9-20(10-8-19)28-13-15-29(16-14-28)24(31)22-4-3-17-34-22/h3-12,17H,2,13-16H2,1H3,(H2,26,27,30,33)

InChI Key

AXOZEAGMBGMUMX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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